molecular formula C6H9NO2 B3421706 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 22255-16-9

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No. B3421706
CAS RN: 22255-16-9
M. Wt: 127.14 g/mol
InChI Key: JBDOTWVUXVXVDR-UOWFLXDJSA-N
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Description

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is an organic compound with the empirical formula C6H9NO2 . It is used as a reactant in the preparation of azabicyclohexane derivatives as orexin receptor antagonists .


Synthesis Analysis

The synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic acids can be achieved via amino protection, 4-dimethylaminopyridine (DMAP) catalytic cyclization, reduction-dehydration into alkene, asymmetric Simmons-Smith reaction, and hydrolysis reaction from glutamic acid . A palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has also been presented .


Molecular Structure Analysis

The molecular weight of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is 127.14 . The SMILES string representation of the molecule is [H][C@]12CNC@H=O)[C@@]1([H])C2 .


Chemical Reactions Analysis

The compound is involved in the cyclopropanation reaction of maleimides, providing a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .


Physical And Chemical Properties Analysis

The compound has a melting point of 252-256 °C (lit.) . It appears as a powder or crystalline powder .

Scientific Research Applications

Pharmacological Properties and Therapeutic Efficacy

Azelaic acid, a naturally occurring dicarboxylic acid, has shown effectiveness in treating acne and various hyperpigmentary skin disorders. Its antiproliferative and cytotoxic effect on malignant melanocytes indicates potential for arresting the progression of cutaneous malignant melanoma. This reflects the broader potential of carboxylic acids in dermatological applications (Fitton & Goa, 1991).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield and titer, impacting the production of biorenewable chemicals. Understanding these inhibitory mechanisms can aid in the development of more robust microbial strains for industrial applications (Jarboe et al., 2013).

Solvent Development for Carboxylic Acid Extraction

The production of organic acids via fermentative routes for bio-based plastics has spurred research into solvent development for liquid-liquid extraction (LLX) of carboxylic acids from diluted aqueous streams. Recent advancements in solvent technologies, including the use of ionic liquids and novel extraction techniques, have been reviewed, highlighting the ongoing evolution of more efficient and economically feasible extraction processes (Sprakel & Schuur, 2019).

Synthesis and Biological Activities of Derivatives

3-Azabicyclo nonanones derivatives have been explored for their synthesis and biological activities, focusing on their applications against fungal and bacterial strains. The structural modifications of these compounds have shown enhanced antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents (Mazimba & Mosarwa, 2015).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDOTWVUXVXVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid

CAS RN

22255-16-9
Record name cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 2
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 3
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 4
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 5
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 6
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid

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